

# Application Notes and Protocols for In Vivo Delivery of Fsllyr-NH2

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## Compound of Interest

Compound Name: Fsllyr-NH2

Cat. No.: B10766424

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## Introduction

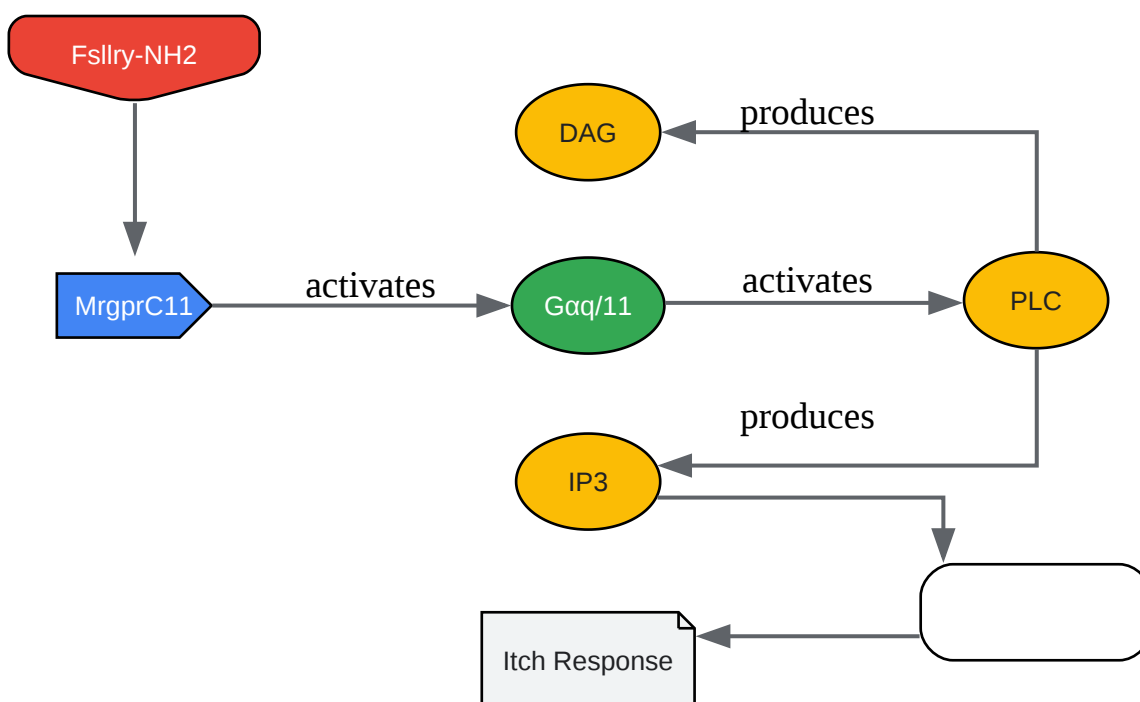
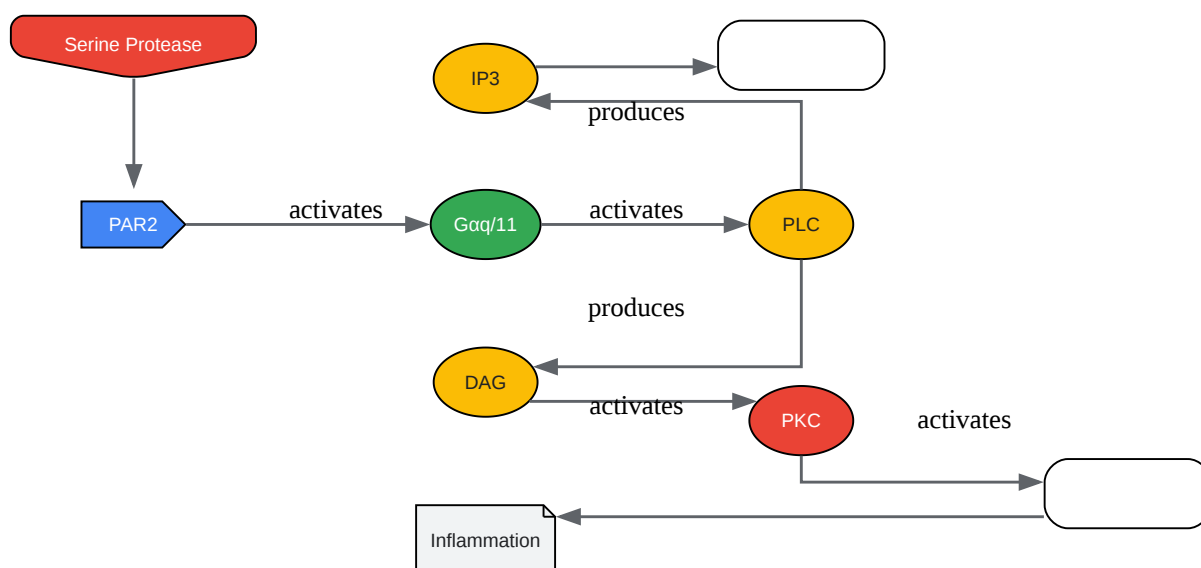
**Fsllyr-NH2** is a selective peptide antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and itch.[1] As a valuable research tool, effective in vivo delivery of **Fsllyr-NH2** is crucial for elucidating the role of PAR2 in various disease models. These application notes provide a comprehensive overview of the known in vivo delivery methods and vehicles for **Fsllyr-NH2**, including detailed protocols and quantitative data from preclinical studies. Additionally, we describe the primary signaling pathway of PAR2 and the known off-target effects of **Fsllyr-NH2**.

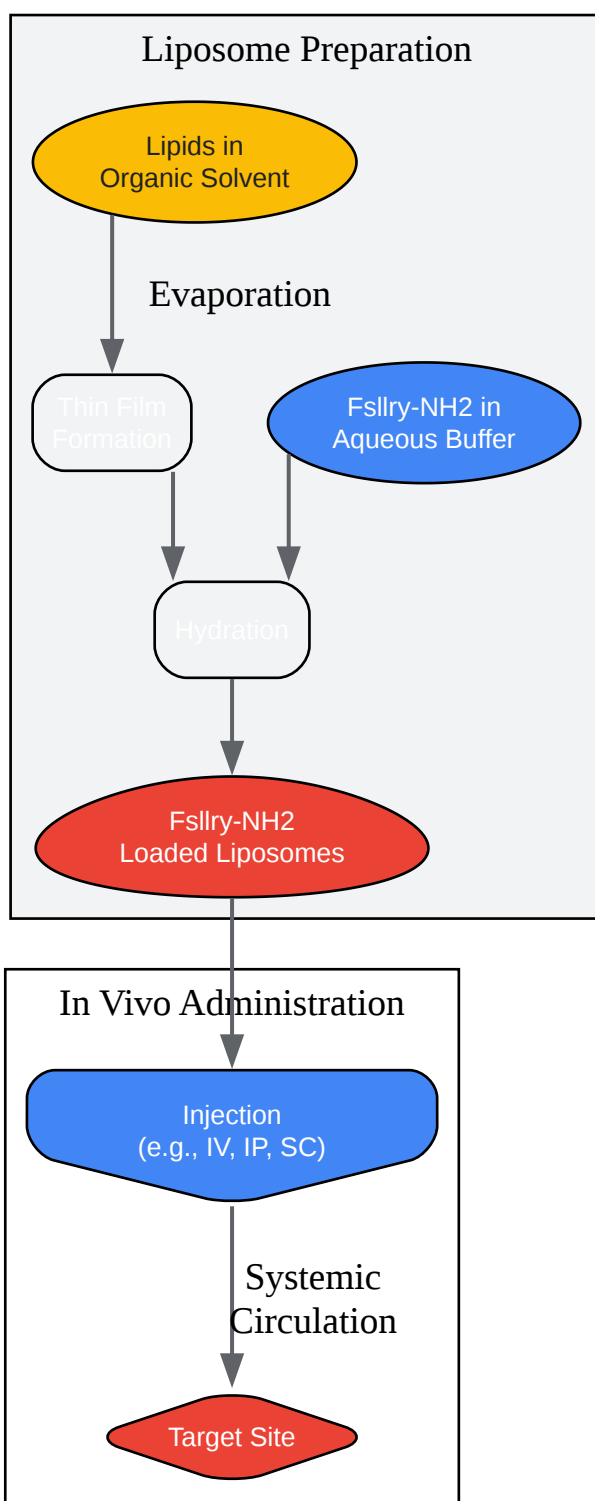
## Signaling Pathways

### PAR2 Signaling Pathway

Protease-Activated Receptor 2 (PAR2) is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase. This cleavage unmask a tethered ligand that binds to the receptor, initiating a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, while DAG

activates protein kinase C (PKC). These events can lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a role in inflammation and cell proliferation.





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## References

- 1. FSLLRY-NH<sub>2</sub>, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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